N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a chemical compound with the molecular formula C21H20N6OS . It’s part of the 1,2,4-triazole class of compounds, which have been the focus of renewed interest among organic and medicinal chemists . These compounds are known for their high affinity to biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety attached to a pyridin-2-yl group via a sulfur atom . This structure is part of a larger class of compounds known as 1,2,4-triazoles, which are known for their stability and resistance to cleavage .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study detailed the synthesis of various heterocycles, including triazolo[4,3-b]pyridazin derivatives, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, demonstrating their potential utility in agricultural pest control (Fadda et al., 2017).
Anticancer Activities
Another research focus is the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to improve its anticancer effects. By replacing the acetamide group with alkylurea, the synthesized compounds showed significant antiproliferative activities against various human cancer cell lines, highlighting their potential as anticancer agents (Xiao-meng Wang et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of new thienopyrimidine derivatives incorporating [1,2,4]triazolo[4,3-c]pyrimidine and their pronounced antimicrobial activity were explored. This study underscores the importance of these derivatives in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Cardiovascular and Antihypertensive Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has shown promising coronary vasodilating and antihypertensive activities. These compounds offer potential therapeutic applications in cardiovascular diseases, demonstrating the versatility of triazolo[4,3-b]pyridazin-6-yl derivatives in medicinal chemistry (Y. Sato et al., 1980).
Anti-inflammatory and Antihistaminic Activities
The synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines showed both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating allergic and inflammatory conditions (M. Gyoten et al., 2003).
Future Directions
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-10-14(2)20(15(3)11-13)23-18(28)12-29-19-8-7-17-24-25-21(27(17)26-19)16-6-4-5-9-22-16/h4-11H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPLBHKPFVQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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